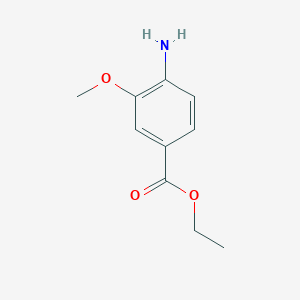

4-氨基-3-甲氧基苯甲酸乙酯

描述

Ethyl 4-amino-3-methoxybenzoate, also known by its CAS Number 73368-41-9, is a compound with a molecular weight of 195.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl 4-amino-3-methoxybenzoate involves the use of 4-amino-3-methoxybenzoic acid and ethanol . The reaction is carried out in a 22-L 3-necked round bottom flask equipped with an electrical heating mantle, a thermocouple probe, overhead mechanical stirrer, water-cooled condenser, nitrogen bubbler, and addition funnel . The reaction is exothermic and requires careful temperature control .Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-methoxybenzoate is 1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

Ethyl 4-amino-3-methoxybenzoate is a solid substance . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is calculated to be 1.88 mg/ml . The compound has a Log Po/w (iLOGP) of 2.2, indicating its lipophilicity .科学研究应用

合成和化学性质

- 药物合成中的中间体: 4-氨基-3-甲氧基苯甲酸乙酯用作各种药物合成的中间体。例如,它用于合成抗精神病药物阿米磺必利。该过程包括磺化、水解、氯化、还原和缩合等多个步骤,总收率约为 61% (陈玉红 & 陈岩伟,2011).

- 化学结构分析: 相关化合物的化学结构,如 4-氨基-5-乙磺酰基-2-甲氧基苯甲酸,已使用红外光谱、1H 核磁共振和质谱等多种技术得到证实,展示了该化合物在分析化学中的相关性 (王宇,2008).

生物和环境应用

- 抗菌和抗真菌活性: 从 4-氨基-3-甲氧基苯甲酸乙酯衍生出的化合物对某些细菌和真菌表现出中等的活性。这表明在开发抗菌剂方面具有潜在的应用 (H. M. Vinusha 等,2015).

- 抗癌特性: 4-氨基-3-甲氧基苯甲酸乙酯的衍生物已被研究其潜在的抗增殖作用,特别是在秋水仙碱结合位点靶向微管蛋白,这表明在癌症研究中可能具有应用 (R. Romagnoli 等,2008).

- 环境行为: 4-氨基苯甲酸乙酯(一种相关化合物)因其环境归宿而受到研究,特别是在水源中。尽管被广泛使用,但它在环境水中的缺失很明显,这表明有效转化或降解 (A. J. Li 等,2017).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Ethyl 4-amino-3-methoxybenzoate is a type of ester, a class of compounds that are readily synthesized and naturally abundant . Esters are known to be the source of flavors and aromas in many fruits and flowers, and they also make up the bulk of animal fats and vegetable oils . .

Mode of Action

The mode of action of esters, including Ethyl 4-amino-3-methoxybenzoate, involves their interaction with various biological molecules. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . .

Biochemical Pathways

Esters, such as Ethyl 4-amino-3-methoxybenzoate, are involved in various biochemical pathways. They can be converted to amides via an aminolysis reaction, reduced to form alcohols or aldehydes depending on the reducing agent, and react with organometallic compounds to form tertiary alcohols

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known that esters, in general, can have various effects depending on their specific structures and the biological targets they interact with .

属性

IUPAC Name |

ethyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXKUQHCFAKAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472664 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73368-41-9 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

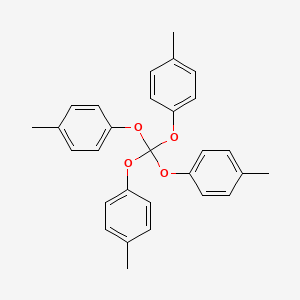

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。